![molecular formula C10H8ClFO B039973 (1-Chlorocyclopropyl)(4-fluorophenyl)methanone CAS No. 117107-73-0](/img/structure/B39973.png)
(1-Chlorocyclopropyl)(4-fluorophenyl)methanone
Description
“(1-Chlorocyclopropyl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol . It is also known as Methanone, (1-chlorocyclopropyl)(4-fluorophenyl)- .
Molecular Structure Analysis
The molecular structure of “(1-Chlorocyclopropyl)(4-fluorophenyl)methanone” consists of a cyclopropyl group attached to a methanone group, which is further connected to a 4-fluorophenyl group . The InChI key for this compound is MHKHJIJXMVHRAJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(1-Chlorocyclopropyl)(4-fluorophenyl)methanone” has a molecular weight of 198.62 g/mol . Other physical and chemical properties such as boiling point, melting point, and flash point are not available for this specific compound but similar compounds like Cyclopropyl(4-fluorophenyl)methanone have a boiling point of 243.2°C at 760 mmHg, a melting point of -15°C, and a flash point of 100°C .properties
IUPAC Name |
(1-chlorocyclopropyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-10(5-6-10)9(13)7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSCMJNZSOWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558988 | |
Record name | (1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |
CAS RN |
117107-73-0 | |
Record name | (1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.